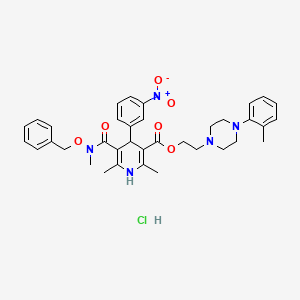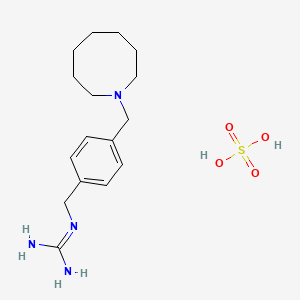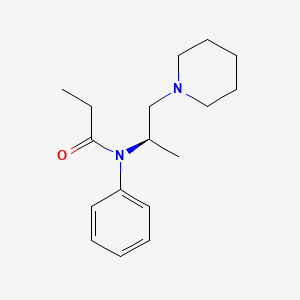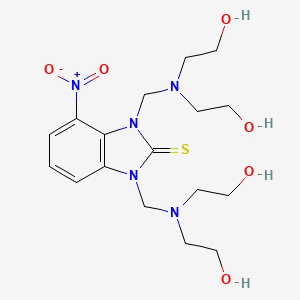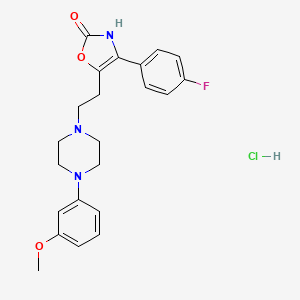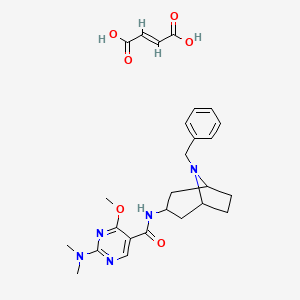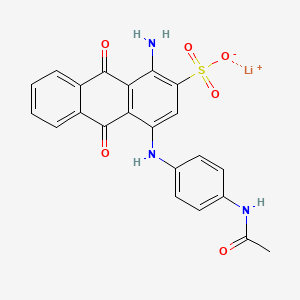
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-antracenosulfónico, 4-((4-(acetilamino)fenil)amino)-1-amino-9,10-dihidro-9,10-dioxo-, sal monolítico es un compuesto orgánico complejo que pertenece a la clase de derivados de la antraquinona. Este compuesto se caracteriza por su esqueleto de antraceno, que está funcionalizado con grupos ácido sulfónico, amino y acetilamino. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-antracenosulfónico, 4-((4-(acetilamino)fenil)amino)-1-amino-9,10-dihidro-9,10-dioxo-, sal monolítico normalmente implica varios pasos. El proceso comienza con la sulfonación del antraceno para introducir el grupo ácido sulfónico. Esto va seguido de pasos de nitración y reducción para introducir los grupos amino. El paso final implica la acetilación del grupo amino para formar el derivado acetilamino. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, y a menudo implica reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción constantes. El uso de materiales de partida de alta pureza y técnicas avanzadas de purificación garantiza que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-antracenosulfónico, 4-((4-(acetilamino)fenil)amino)-1-amino-9,10-dihidro-9,10-dioxo-, sal monolítico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir los grupos quinona de nuevo a hidroquinona.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar transformaciones selectivas y eficientes .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de antraquinona, derivados de hidroquinona y antracenos sustituidos. Estos productos tienen propiedades químicas y físicas distintas que los hacen útiles en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
El ácido 2-antracenosulfónico, 4-((4-(acetilamino)fenil)amino)-1-amino-9,10-dihidro-9,10-dioxo-, sal monolítico se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como precursor para la síntesis de diversos compuestos orgánicos y como reactivo en química analítica.
Biología: Empleado en el estudio de interacciones enzimáticas y como sonda fluorescente para la imagenología biológica.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-antracenosulfónico, 4-((4-(acetilamino)fenil)amino)-1-amino-9,10-dihidro-9,10-dioxo-, sal monolítico implica su interacción con dianas moleculares y vías específicas. El compuesto puede intercalarse en el ADN, interrumpiendo su estructura y función. También puede inhibir ciertas enzimas uniéndose a sus sitios activos, afectando así diversas vías bioquímicas. Estas interacciones contribuyen a sus actividades biológicas y posibles efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares al ácido 2-antracenosulfónico, 4-((4-(acetilamino)fenil)amino)-1-amino-9,10-dihidro-9,10-dioxo-, sal monolítico incluyen:
- Ácido 2-antracenosulfónico, 1-amino-4-((4-(1,1-dimetiletil)fenil)amino)-9,10-dihidro-9,10-dioxo-, sal monolítico
- Ácido 2-antracenosulfónico, 1-amino-4-((4-(metilfenil)sulfonil)oxi)fenil)amino)-9,10-dihidro-9,10-dioxo-, sal monosódico .
Singularidad
Lo que distingue al ácido 2-antracenosulfónico, 4-((4-(acetilamino)fenil)amino)-1-amino-9,10-dihidro-9,10-dioxo-, sal monolítico es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
75431-63-9 |
|---|---|
Fórmula molecular |
C22H16LiN3O6S |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
lithium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O6S.Li/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |
Clave InChI |
XMKIKCGUPLHFGS-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



